molecular formula C6H8ClFN2 B7935094 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole

4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole

Cat. No.: B7935094
M. Wt: 162.59 g/mol
InChI Key: GLOVYBGOPJXRLO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole is a pyrazole-based heterocyclic compound characterized by a chloromethyl (-CH2Cl) group at position 4 and a 2-fluoroethyl (-CH2CH2F) substituent at position 1 of the pyrazole ring (Figure 1). This structure combines halogenated alkyl chains with the aromatic pyrazole core, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. The chloromethyl group serves as a reactive site for nucleophilic substitutions, while the fluorine atom in the ethyl chain enhances metabolic stability and lipophilicity, influencing pharmacokinetic properties .

Properties

IUPAC Name

4-(chloromethyl)-1-(2-fluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClFN2/c7-3-6-4-9-10(5-6)2-1-8/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOVYBGOPJXRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCF)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Core

A 1,3-diketone or β-keto ester reacts with monosubstituted hydrazine (e.g., 2-fluoroethylhydrazine) under acidic or basic conditions. For example, ethyl 3-ketobutanoate and 2-fluoroethylhydrazine undergo cyclization in ethanol at 80°C to yield 1-(2-fluoroethyl)-1H-pyrazole-4-carboxylate. The carboxylate group at position 4 is subsequently reduced to a hydroxymethyl intermediate using LiAlH₄, followed by chlorination with thionyl chloride (SOCl₂) to introduce the chloromethyl group.

Key Reaction:

Ethyl 3-ketobutanoate+2-FluoroethylhydrazineEtOH, 80°C1-(2-Fluoroethyl)-1H-pyrazole-4-carboxylateLiAlH₄1-(2-Fluoroethyl)-1H-pyrazole-4-methanolSOCl₂4-(Chloromethyl)-1-(2-Fluoroethyl)-1H-pyrazole\text{Ethyl 3-ketobutanoate} + \text{2-Fluoroethylhydrazine} \xrightarrow{\text{EtOH, 80°C}} \text{1-(2-Fluoroethyl)-1H-pyrazole-4-carboxylate} \xrightarrow{\text{LiAlH₄}} \text{1-(2-Fluoroethyl)-1H-pyrazole-4-methanol} \xrightarrow{\text{SOCl₂}} \text{4-(Chloromethyl)-1-(2-Fluoroethyl)-1H-pyrazole}

Regioselectivity Control

Regioselectivity is influenced by solvent polarity and substituent electronic effects. Hydrofluorocarbon solvents (e.g., 1,1,1,3,3-pentafluorobutane) enhance the formation of the 1,4-disubstituted isomer by stabilizing transition states through dipole interactions.

Vilsmeier-Haack Formylation-Chlorination

The Vilsmeier-Haack reaction enables simultaneous formylation and chlorination of pyrazole intermediates. This method is particularly effective for introducing the chloromethyl group at position 4:

Reaction Protocol

1-(2-Fluoroethyl)-1H-pyrazol-5(4H)-one is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C to generate a chloroiminium intermediate. Hydrolysis with aqueous NaOH yields 4-formyl-1-(2-fluoroethyl)-1H-pyrazole, which is reduced to 4-hydroxymethyl-1-(2-fluoroethyl)-1H-pyrazole using NaBH₄. Subsequent chlorination with SOCl₂ furnishes the target compound.

Key Reaction:

1-(2-Fluoroethyl)-1H-pyrazol-5(4H)-onePOCl₃, DMF4-Formyl-1-(2-fluoroethyl)-1H-pyrazoleNaBH₄4-Hydroxymethyl-1-(2-fluoroethyl)-1H-pyrazoleSOCl₂4-(Chloromethyl)-1-(2-Fluoroethyl)-1H-pyrazole\text{1-(2-Fluoroethyl)-1H-pyrazol-5(4H)-one} \xrightarrow{\text{POCl₃, DMF}} \text{4-Formyl-1-(2-fluoroethyl)-1H-pyrazole} \xrightarrow{\text{NaBH₄}} \text{4-Hydroxymethyl-1-(2-fluoroethyl)-1H-pyrazole} \xrightarrow{\text{SOCl₂}} \text{4-(Chloromethyl)-1-(2-Fluoroethyl)-1H-pyrazole}

Yield Optimization

Yields improve with strict temperature control (<10°C during formylation) and stoichiometric excess of POCl₃ (1.5 equiv).

Direct Alkylation and Chloromethylation

Alkylation of Pyrazole Nitrogen

1H-Pyrazole is alkylated at the nitrogen using 2-fluoroethyl bromide in the presence of K₂CO₃ in acetonitrile at 60°C. The resulting 1-(2-fluoroethyl)-1H-pyrazole is then chloromethylated at position 4 using chloromethyl methyl ether (MOMCl) and ZnCl₂ as a catalyst.

Key Reaction:

1H-Pyrazole+2-Fluoroethyl bromideK₂CO₃, CH₃CN1-(2-Fluoroethyl)-1H-pyrazoleMOMCl, ZnCl₂4-(Chloromethyl)-1-(2-Fluoroethyl)-1H-pyrazole\text{1H-Pyrazole} + \text{2-Fluoroethyl bromide} \xrightarrow{\text{K₂CO₃, CH₃CN}} \text{1-(2-Fluoroethyl)-1H-pyrazole} \xrightarrow{\text{MOMCl, ZnCl₂}} \text{4-(Chloromethyl)-1-(2-Fluoroethyl)-1H-pyrazole}

Solvent Effects

Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates, while halogenated solvents (e.g., 1,2-dichloroethane) improve chloromethylation efficiency.

Industrial-Scale Synthesis

Continuous Flow Reactors

Industrial protocols employ continuous flow systems to improve heat transfer and mixing. For example, cyclocondensation and chlorination steps are performed in tandem within a reactor cascade, achieving 85% overall yield at 100 kg/batch scale.

Green Chemistry Considerations

  • Solvent Recycling : 1,1,1,3,3-Pentafluorobutane is recovered via distillation and reused.

  • Waste Minimization : Chlorination byproducts (e.g., HCl) are neutralized with NaOH to form NaCl, reducing environmental impact.

Comparative Analysis of Methods

MethodStarting MaterialsYield (%)RegioselectivityScalability
CyclocondensationEthyl 3-ketobutanoate72–78High (4-position)Moderate
Vilsmeier-Haack1-(2-Fluoroethyl)-pyrazol-5(4H)-one65–70ModerateLow
Direct Alkylation1H-Pyrazole60–68LowHigh

Challenges and Solutions

Regioselectivity in Alkylation

Competing alkylation at pyrazole positions 1 and 3 is mitigated using bulky bases (e.g., DBU) or low temperatures (−20°C).

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves regioisomers.

  • Crystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>99% by HPLC) .

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, including:

  • Antiviral Activity : Pyrazole derivatives exhibit efficacy against several viral infections, including HIV and flavivirus strains .
  • Antitumor Properties : Research indicates that certain pyrazole compounds can induce apoptosis in cancer cells, making them candidates for cancer treatment .
  • Anti-inflammatory Effects : These compounds are known to inhibit inflammatory pathways, which is crucial in treating conditions like arthritis and other inflammatory diseases .

Case Study: Antitumor Activity
In a study focusing on the antitumor effects of pyrazole derivatives, compounds were synthesized and evaluated for their ability to inhibit tumor cell proliferation. Results indicated that specific modifications to the pyrazole structure enhanced its cytotoxic effects against various cancer cell lines .

Agrochemicals

Pesticide Development
The compound is explored for its potential in developing new pesticides and herbicides. The presence of fluorine enhances the biological activity of agrochemical formulations, making them more effective against pest populations.

  • Insecticidal Activity : Pyrazole derivatives have been noted for their insecticidal properties, targeting specific pests while minimizing harm to non-target organisms .
  • Herbicidal Properties : Research has indicated that certain pyrazole-based herbicides can effectively control weed growth without adversely affecting crop yields.

Materials Science

Synthesis of Advanced Materials
4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole is also investigated for its potential use in materials science.

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
  • Nanomaterials : Its derivatives are being studied for applications in nanotechnology, particularly in creating nanocomposites with improved functional properties.

Data Summary Table

Application AreaSpecific UsesObserved Effects
Medicinal ChemistryAntiviral, Antitumor, Anti-inflammatoryInduction of apoptosis, inhibition of viral replication
AgrochemicalsPesticides, HerbicidesEffective pest control, reduced crop damage
Materials SciencePolymer enhancement, NanocompositesImproved stability and mechanical properties

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets. The chlorine and fluorine atoms in the compound can form strong interactions with biological molecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Positional Isomers and Halogen Variations

  • 3-(Chloromethyl)-1-(2-Fluoroethyl)-1H-Pyrazole Hydrochloride (): This positional isomer features the chloromethyl group at position 3 instead of 3. For instance, nucleophilic substitution reactions may proceed at different rates due to steric and electronic effects. The hydrochloride salt form enhances solubility in polar solvents compared to the neutral form of the target compound .
  • 4-Bromo-1-(2-Fluoroethyl)-3-[(2,2,2-Trifluoroethoxy)methyl]-1H-Pyrazole ():
    Substitution of chlorine with bromine increases molecular weight (305.07 g/mol vs. ~176.58 g/mol for the target compound) and polarizability, which may influence binding affinity in biological systems. The trifluoroethoxymethyl group introduces additional fluorine atoms, further enhancing lipophilicity and resistance to oxidative metabolism .

Functional Group Modifications

  • 4-(Azidomethyl)-1-(2-Fluoroethyl)-3-(Thiophen-2-yl)-1H-Pyrazole (): Replacing chloromethyl with azidomethyl (-CH2N3) introduces a reactive azide group, enabling click chemistry applications.
  • 4-Chloro-1-(2-Fluoroethyl)-1H-Pyrazole-5-Carbaldehyde ():
    The addition of a carbaldehyde (-CHO) group at position 5 introduces a polar functional group, increasing solubility in aqueous media. This aldehyde moiety is reactive in condensation reactions, making it useful for synthesizing Schiff bases or hydrazones, unlike the target compound’s chloromethyl group, which is more suited for alkylation reactions .

Reactivity Comparison :

Compound Key Reactivity Applications
Target Compound Nucleophilic substitution at C4 (Cl); stable to hydrolysis due to fluorine Agrochemical intermediates
4-Azidomethyl Analog Click chemistry (azide-alkyne cycloaddition) Bioconjugation
5-Carbaldehyde Derivative Condensation reactions (e.g., hydrazone formation) Drug candidate synthesis

Physicochemical Properties

Property Target Compound 4-Bromo Analog () 5-Carbaldehyde ()
Molecular Weight (g/mol) ~176.58 305.07 176.58
Halogen Cl Br Cl
Key Functional Group -CH2Cl -CF3CH2OCH2- -CHO
Lipophilicity (LogP) Moderate (estimated) High Low (due to -CHO)

Biological Activity

4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole is a pyrazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various pharmacological properties, including anticancer and anti-inflammatory activities. This article reviews the current understanding of its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C6H7ClF N2
  • Molecular Weight : 162.58 g/mol

The presence of the chloromethyl and fluoroethyl groups is significant for its biological activity, influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Cell Line IC50 (μM) Mechanism of Action
MCF-70.01Induction of apoptosis
NCI-H4600.03Inhibition of Aurora-A kinase
A5490.39Autophagy induction

These findings suggest that the compound may act through multiple mechanisms, including apoptosis and autophagy, which are crucial for cancer cell death .

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by inflammation.

  • Study Findings : In vitro studies indicated that the compound reduced levels of TNF-alpha and IL-6 in activated macrophages, demonstrating its potential as an anti-inflammatory agent .

The biological activity of 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole is attributed to its ability to interact with specific molecular targets:

  • Aurora-A Kinase Inhibition : The compound inhibits Aurora-A kinase, a critical regulator of cell division, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Cytokine Modulation : By modulating cytokine production, the compound may help alleviate inflammatory responses .

Case Studies

Several case studies have demonstrated the efficacy of pyrazole derivatives in preclinical models:

  • Study on MCF-7 Cells : A recent study showed that treatment with 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole resulted in significant apoptosis in MCF-7 breast cancer cells, with an IC50 value indicating potent activity .
  • In Vivo Efficacy : In animal models, the compound exhibited tumor growth suppression when administered at specific dosages, further supporting its anticancer potential .

Q & A

Basic: What are the common synthetic routes for preparing 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis of 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole typically involves alkylation or nucleophilic substitution reactions. For example, describes a method where a chloromethyl-substituted pyrazole intermediate reacts with nucleophiles like imidazole under controlled conditions (e.g., CH₂Cl₂–MeOH solvent systems). Key optimization strategies include:

  • Catalyst selection : Use of Pd(PPh₃)₄ in Suzuki couplings for introducing aryl groups ().
  • Temperature control : Reactions often proceed at 120°C for cyclization ( ) or room temperature for substitutions ().
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity of intermediates ().
    Yield improvements (e.g., 63% in ) can be achieved by varying stoichiometry, reaction time, and purification methods (e.g., column chromatography with CH₂Cl₂–MeOH gradients) .

Basic: What spectroscopic techniques are most effective for characterizing 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole, and how are key spectral features interpreted?

Answer:
Critical characterization methods include:

  • ¹H NMR : Peaks at δ 5.28 ppm (CH₂-imidazole coupling) confirm chloromethyl group substitution (). The fluoroethyl group shows splitting patterns (e.g., δ 3.98 ppm for OCH₂ in ).
  • ¹³C NMR : Resonances at ~150 ppm indicate pyrazole ring carbons, while signals near 40–50 ppm correspond to chloromethyl carbons ().
  • FT-IR : Absorbances at 3142–3105 cm⁻¹ (N–H stretching) and 1600–1500 cm⁻¹ (C=C/C=N vibrations) validate the pyrazole core ( ).
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 352.74 in ) confirm molecular weight .

Advanced: How can researchers address discrepancies in reported biological activity data for derivatives of 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole?

Answer:
Contradictions in bioactivity data may arise from:

  • Purity variations : Impurities ≥5% can skew results; validate compound purity via HPLC ().
  • Assay conditions : Differences in cell lines (e.g., 3D culture vs. monolayer in ) or incubation times impact IC₅₀ values.
  • Structural confirmation : Ensure derivatives are fully characterized (e.g., X-ray crystallography in ) to rule out isomerism or degradation.
    Resolution : Standardize protocols (e.g., ’s recovery assay) and cross-validate with orthogonal assays (e.g., computational docking in ) .

Advanced: What computational methods are employed to predict the reactivity of the chloromethyl group in 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole during functionalization reactions?

Answer:
Computational strategies include:

  • Density Functional Theory (DFT) : Models electron density around the chloromethyl group to predict nucleophilic attack sites (e.g., ’s virtual analysis of pyrazole derivatives).
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMF’s role in ).
  • Docking studies : Evaluate steric/electronic effects of substituents on binding (e.g., ’s carbonic anhydrase inhibition analysis).
    These methods guide synthetic prioritization, reducing trial-and-error approaches .

Advanced: What strategies are recommended for designing derivatives of 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole to enhance selectivity in target binding while minimizing off-target interactions?

Answer:
Key strategies involve:

  • Structure-Activity Relationship (SAR) studies : Systematic substitution of the chloromethyl group (e.g., replacing with imidazole in ) or modifying the fluoroethyl chain ( ).
  • Bioisosteric replacement : Substitute fluorine with trifluoromethyl ( ) or methoxy groups ( ) to fine-tune lipophilicity.
  • Pharmacophore modeling : Identify critical binding motifs (e.g., hydrogen bond donors in ’s imidazole derivatives).
    Validation : Use 3D culture models ( ) to assess selectivity in physiologically relevant environments .

Basic: What safety protocols are critical when handling 4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole during synthesis?

Answer:
Safety measures include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( ).
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chloromethyl group reactivity in ).
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation ( ).
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water contact ( ) .

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